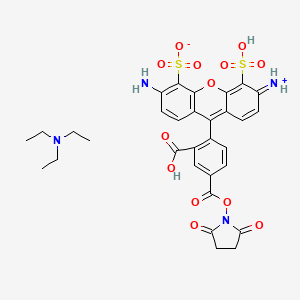
Tyk2-IN-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyk2-IN-16 is a small molecule inhibitor that targets Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs). These cytokines are involved in immune responses and inflammation, making TYK2 a significant target for therapeutic interventions in autoimmune and inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. One common method involves the use of DMSO (dimethyl sulfoxide) as a solvent, PEG300 (polyethylene glycol 300) for solubility, and Tween 80 as a surfactant. The reaction conditions typically include mixing these components and clarifying the solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Tyk2-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
Tyk2-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TYK2 in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology to investigate the signaling pathways mediated by TYK2.
Medicine: Explored as a potential therapeutic agent for autoimmune and inflammatory diseases, such as psoriasis and psoriatic arthritis.
Industry: Utilized in the development of new drugs targeting TYK2 and related pathways
作用机制
Tyk2-IN-16 exerts its effects by selectively inhibiting the activity of TYK2. It binds to the regulatory domain of TYK2, preventing the interaction between the regulatory and catalytic domains of the enzyme. This inhibition disrupts the downstream signaling pathways mediated by TYK2, including the activation of signal transducers and activators of transcription (STATs). By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and modulates immune responses .
相似化合物的比较
Similar Compounds
Some similar compounds to Tyk2-IN-16 include:
Deucravacitinib: An allosteric inhibitor of TYK2 that binds to the pseudokinase domain.
GLPG3667: A selective ATP-competitive inhibitor of TYK2.
QL-1200186: A small molecule inhibitor targeting the pseudokinase regulatory domain of TYK2 .
Uniqueness
This compound is unique due to its specific binding to the regulatory domain of TYK2, which provides greater selectivity and reduces the risk of off-target effects compared to other inhibitors that target the ATP-binding site. This selectivity makes this compound a promising candidate for therapeutic applications with potentially fewer side effects .
属性
分子式 |
C20H20F2N8O |
|---|---|
分子量 |
426.4 g/mol |
IUPAC 名称 |
N-[3-(3-cyano-3-methylpyrrolidin-1-yl)-1-[4-(1,1-difluoroethyl)pyrimidin-2-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide |
InChI |
InChI=1S/C20H20F2N8O/c1-12(31)26-16-8-14-13(9-25-16)17(29-7-5-19(2,10-23)11-29)28-30(14)18-24-6-4-15(27-18)20(3,21)22/h4,6,8-9H,5,7,11H2,1-3H3,(H,25,26,31) |
InChI 键 |
RCXXJWBXCJATGD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)(C)C#N)C4=NC=CC(=N4)C(C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

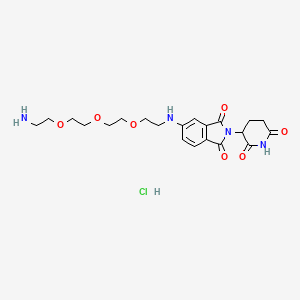
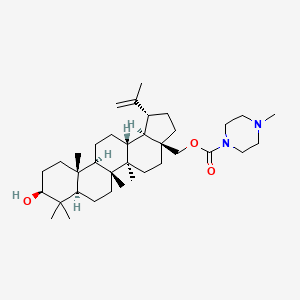
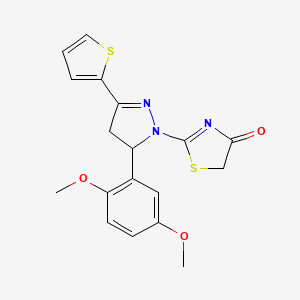
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
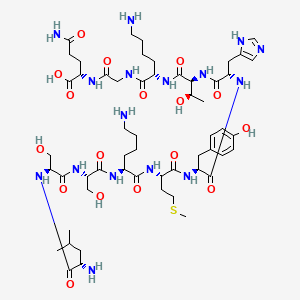
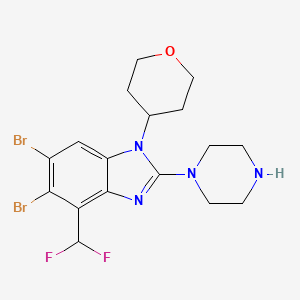

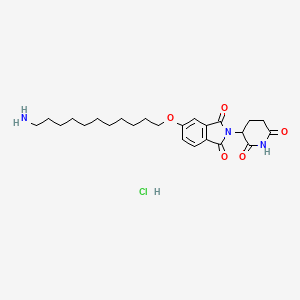
![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)

